2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane
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Overview
Description
2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound with a complex structure that includes two phenyl groups, two chlorine atoms, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microreactors can enhance the reaction rate and control the reaction conditions more precisely, leading to higher yields and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenol: A precursor in the synthesis of various organic compounds.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure.
Uniqueness
2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
56874-81-8 |
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Molecular Formula |
C18H18Cl2O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C18H18Cl2O2/c1-17(2)11-21-18(22-12-17,13-6-4-3-5-7-13)15-9-8-14(19)10-16(15)20/h3-10H,11-12H2,1-2H3 |
InChI Key |
VPIILBDVRYJERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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